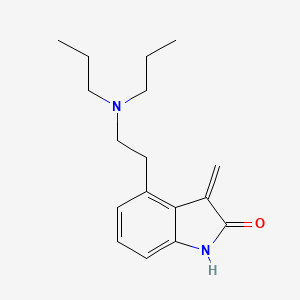
Methylene ropinirole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene ropinirole is a dimeric degradant of ropinirole, a compound used clinically for the treatment of Parkinson’s disease and primary restless legs syndrome. Ropinirole is a non-ergoline dopamine agonist that stimulates dopamine D2 receptors within the caudate-putamen in the brain .
準備方法
Methylene ropinirole is formed by the reaction of ropinirole with formaldehyde under alkaline conditions. The synthetic route involves adding triethylamine and a 37% formaldehyde solution to a methanol solution of ropinirole hydrochloride . The reaction conditions are carefully controlled to ensure the formation of the methylene-bridged dimer.
化学反応の分析
Methylene ropinirole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methylene ropinirole has several scientific research applications:
Chemistry: It is used as a model compound to study the dimerization of ropinirole and the formation of methylene-bridged dimers.
Biology: Researchers use this compound to investigate the biological activity of dimeric dopamine agonists and their potential therapeutic applications.
Medicine: The compound is studied for its potential use in the treatment of neurological disorders, particularly those involving dopamine dysregulation.
作用機序
The mechanism of action of methylene ropinirole involves its ability to stimulate dopamine D2 receptors within the caudate-putamen in the brain. This stimulation leads to increased dopamine signaling, which helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome . The molecular targets and pathways involved include the dopamine D2 receptor and associated signaling pathways.
類似化合物との比較
Methylene ropinirole is unique compared to other similar compounds due to its dimeric structure and methylene bridge. Similar compounds include:
Ropinirole: The parent compound, used clinically for Parkinson’s disease and restless legs syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
This compound’s uniqueness lies in its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.
特性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
4-[2-(dipropylamino)ethyl]-3-methylidene-1H-indol-2-one |
InChI |
InChI=1S/C17H24N2O/c1-4-10-19(11-5-2)12-9-14-7-6-8-15-16(14)13(3)17(20)18-15/h6-8H,3-5,9-12H2,1-2H3,(H,18,20) |
InChIキー |
IZHQXCBPAPSRRM-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=C2C(=C)C(=O)NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


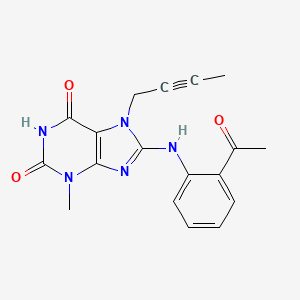

![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
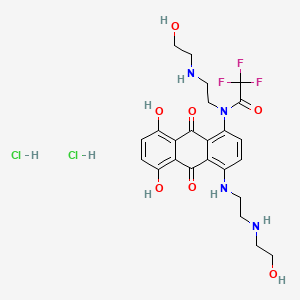
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
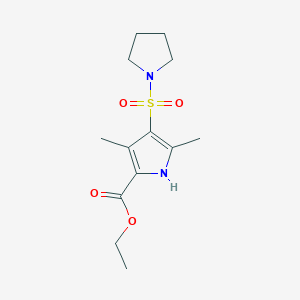
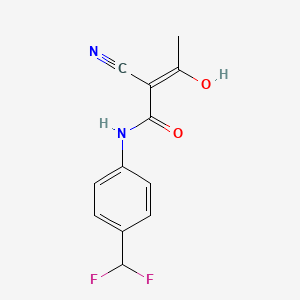
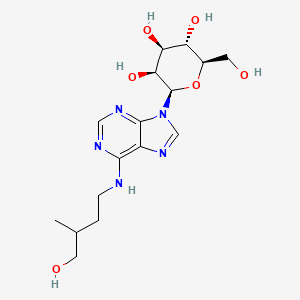
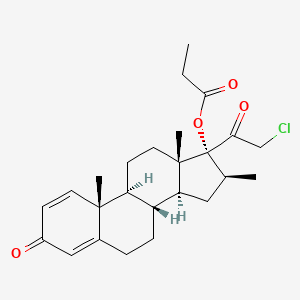
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
